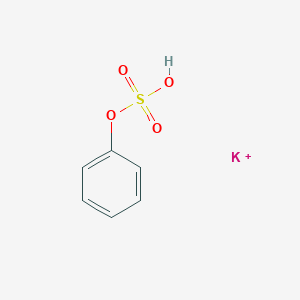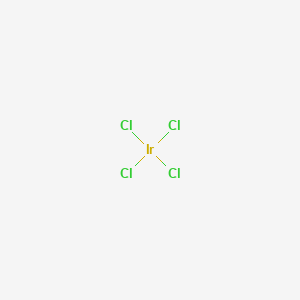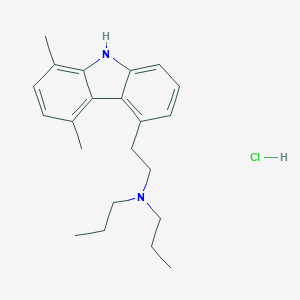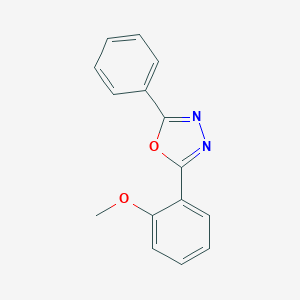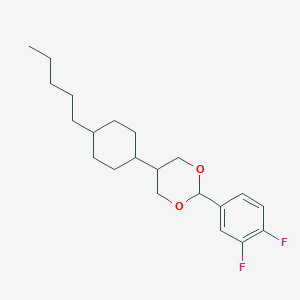
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane, also known as DFH-DPA-1, is a chemical compound that belongs to the family of dioxane-based cannabinoids. This compound is a potent agonist of the cannabinoid receptor CB1 and has been shown to have significant effects on the central nervous system. The purpose of
作用机制
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed throughout the central nervous system. Activation of the CB1 receptor by 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in a variety of downstream effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression.
生化和生理效应
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can inhibit the release of glutamate and GABA in cortical neurons, suggesting that it may have a modulatory role in the regulation of neurotransmitter release. In vivo studies have shown that 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can produce a range of effects, including hypothermia, catalepsy, and antinociception.
实验室实验的优点和局限性
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, its ability to modulate neurotransmitter release, and its ability to produce a range of physiological effects. However, there are also some limitations to its use in lab experiments. For example, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has a relatively short half-life, which may limit its usefulness in certain experimental designs. Additionally, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane is a synthetic compound, which may limit its relevance to the study of endogenous cannabinoids.
未来方向
There are several future directions for research on 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane. One area of interest is the role of CB1 receptor activation in the regulation of appetite and energy balance. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to produce hypophagia and weight loss in animal models, suggesting that it may have potential as a treatment for obesity. Another area of interest is the role of CB1 receptor activation in the development and progression of neurodegenerative diseases. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for these conditions. Finally, future research may focus on the development of more selective CB1 receptor agonists that can produce the desired effects without the potential for unwanted side effects.
合成方法
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane can be synthesized using a multi-step process that involves the reaction of 3,4-difluorophenylacetic acid with 4-pentylcyclohexanone to form the intermediate compound 3,4-difluorophenyl-4-pentylcyclohexanone. This intermediate is then reacted with ethylene glycol to form the final product, 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane. The synthesis method has been optimized to produce 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane in high yields and purity.
科学研究应用
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been extensively studied for its potential use as a research tool in the field of cannabinoid pharmacology. This compound has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for studying the effects of CB1 receptor activation. 2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane has been used in a variety of in vitro and in vivo studies to investigate the role of CB1 receptor activation in various physiological and pathological processes.
属性
CAS 编号 |
133059-04-8 |
|---|---|
产品名称 |
2-(3,4-Difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
分子式 |
C21H30F2O2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C21H30F2O2/c1-2-3-4-5-15-6-8-16(9-7-15)18-13-24-21(25-14-18)17-10-11-19(22)20(23)12-17/h10-12,15-16,18,21H,2-9,13-14H2,1H3 |
InChI 键 |
PXQGJCAMNTXNSQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
规范 SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
同义词 |
TRANS-2-(3,4-DIFLUOROPHENYL)-5-(TRANS-4-N-PENTYLCYCLOHEXYL)-1,3-DIOXANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
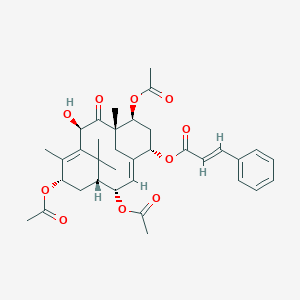
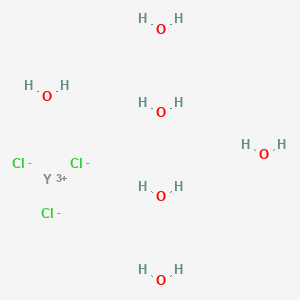
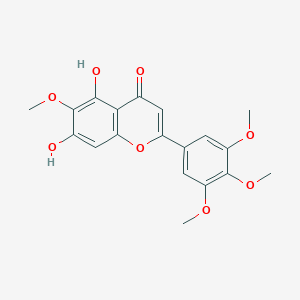
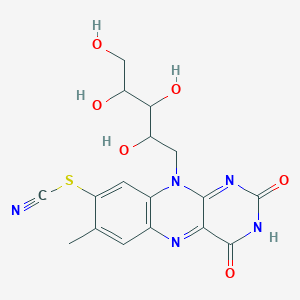
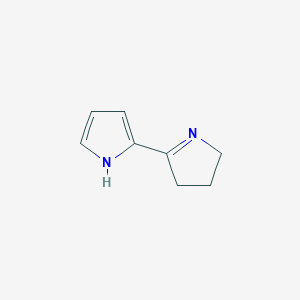
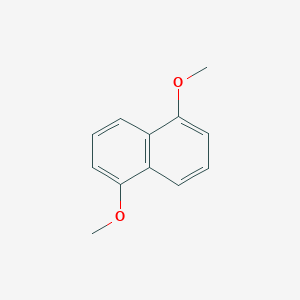

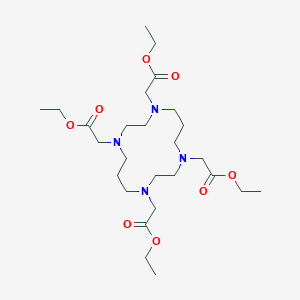
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
